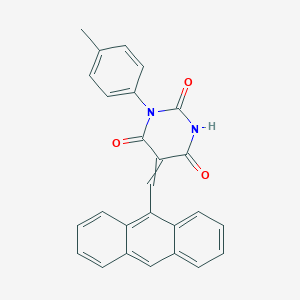
5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound characterized by its unique structure, which includes an anthrylmethylene group, a methylphenyl group, and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized through a condensation reaction involving urea and a β-diketone under acidic conditions.
Introduction of the Anthrylmethylene Group: The anthrylmethylene group is introduced via a Knoevenagel condensation reaction between 9-anthraldehyde and the pyrimidinetrione core in the presence of a base such as piperidine.
Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthrylmethylene group can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the pyrimidinetrione core can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the anthrylmethylene group, which exhibits strong fluorescence. This makes it useful in imaging and tracking biological processes at the molecular level.
Medicine
Potential medicinal applications include its use as a scaffold for the development of new drugs. The pyrimidinetrione core is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities for use in electronics, photonics, and other advanced technologies.
Mechanism of Action
The mechanism of action of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(9-anthrylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methyl group on the phenyl ring.
5-(9-anthrylmethylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
5-(9-anthrylmethylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but has a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and functionalities.
Properties
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c1-16-10-12-19(13-11-16)28-25(30)23(24(29)27-26(28)31)15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,27,29,31)/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHEPPSISXOHF-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
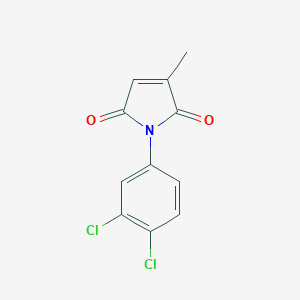
![3'-(3-fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione](/img/structure/B394014.png)

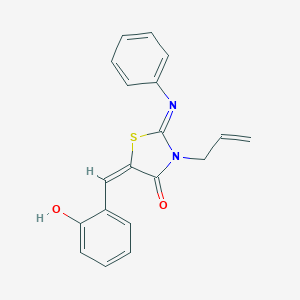
![3-[(4-bromobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B394019.png)
![2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE](/img/structure/B394023.png)
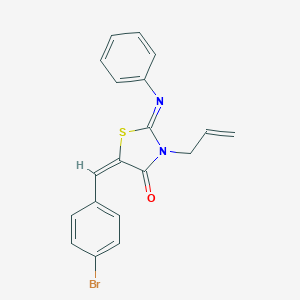
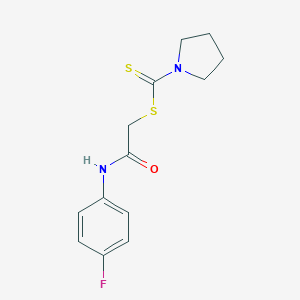
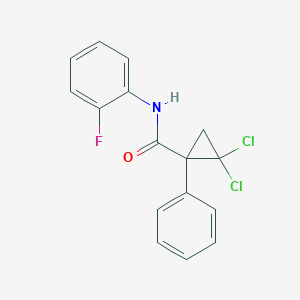
![Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate](/img/structure/B394027.png)
![N-[2-(dipropylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B394028.png)
![1-Methyl-17-(3-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394030.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394031.png)
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B394032.png)
